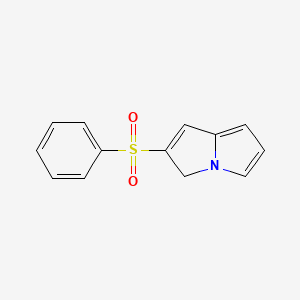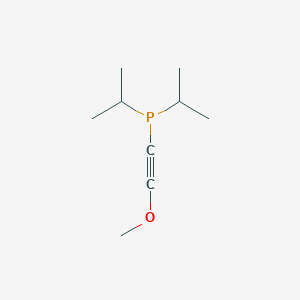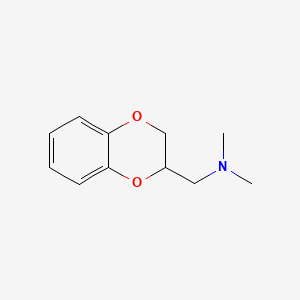![molecular formula C9H13N3O5S B14350628 2-[(3-Aminopropyl)amino]-5-nitrobenzene-1-sulfonic acid CAS No. 90352-69-5](/img/structure/B14350628.png)
2-[(3-Aminopropyl)amino]-5-nitrobenzene-1-sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-Aminopropyl)amino]-5-nitrobenzene-1-sulfonic acid is an organic compound that features a benzene ring substituted with an amino group, a nitro group, and a sulfonic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Aminopropyl)amino]-5-nitrobenzene-1-sulfonic acid typically involves the nitration of a benzene derivative followed by sulfonation and subsequent amination. The reaction conditions often include the use of strong acids such as sulfuric acid and nitric acid for nitration, and sulfonation is achieved using fuming sulfuric acid or chlorosulfonic acid. Amination can be carried out using amines under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Safety measures are crucial due to the use of strong acids and the potential for hazardous by-products.
化学反应分析
Types of Reactions
2-[(3-Aminopropyl)amino]-5-nitrobenzene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different amines.
Substitution: The sulfonic acid group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield various amines, while substitution reactions can introduce different functional groups onto the benzene ring.
科学研究应用
2-[(3-Aminopropyl)amino]-5-nitrobenzene-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties, including antimicrobial activity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-[(3-Aminopropyl)amino]-5-nitrobenzene-1-sulfonic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amino and sulfonic acid groups can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-Amino-5-nitrobenzene-1-sulfonic acid: Lacks the 3-aminopropyl group.
3-Aminopropyltriethoxysilane: Contains a similar aminopropyl group but lacks the nitro and sulfonic acid groups.
Uniqueness
2-[(3-Aminopropyl)amino]-5-nitrobenzene-1-sulfonic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both amino and nitro groups allows for versatile chemical modifications, while the sulfonic acid group enhances its solubility and reactivity in aqueous environments.
属性
| 90352-69-5 | |
分子式 |
C9H13N3O5S |
分子量 |
275.28 g/mol |
IUPAC 名称 |
2-(3-aminopropylamino)-5-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C9H13N3O5S/c10-4-1-5-11-8-3-2-7(12(13)14)6-9(8)18(15,16)17/h2-3,6,11H,1,4-5,10H2,(H,15,16,17) |
InChI 键 |
SJQZHYDXMHSSTA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)NCCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Phosphonic acid, [(2-hydroxyphenoxy)phenylmethyl]-](/img/structure/B14350547.png)
![7-Methoxy-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14350551.png)
![(2-Acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl acetate](/img/structure/B14350553.png)

![1h-[1,2,4]Triazepino[2,3-a]benzimidazole](/img/structure/B14350570.png)

![2H-1-Benzopyran-2-one, 4-[2-(4-methoxyphenyl)ethenyl]-6-methyl-](/img/no-structure.png)




